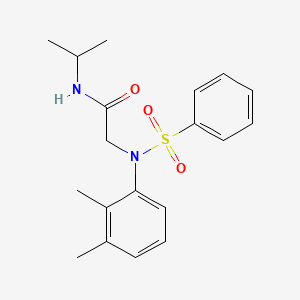![molecular formula C22H19ClN2O4 B5163681 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5163681.png)
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone is a chemical compound that belongs to the class of β-keto amphetamines. It is commonly known as 4-CN-BINACA-ADB and is often used as a research chemical. This compound is a potent synthetic cannabinoid that has gained popularity in recent years due to its high affinity for CB1 and CB2 receptors in the central nervous system.
作用机制
The mechanism of action of 4-CN-BINACA-ADB involves its binding to CB1 and CB2 receptors in the central nervous system. This binding leads to the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological and behavioral processes. The activation of CB1 receptors can lead to the inhibition of neurotransmitter release and the modulation of pain perception, while the activation of CB2 receptors can lead to the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CN-BINACA-ADB are similar to those of other synthetic cannabinoids. This compound can produce a range of effects, including euphoria, relaxation, and altered perception of time and space. It can also lead to adverse effects such as anxiety, paranoia, and tachycardia. The long-term effects of 4-CN-BINACA-ADB on the central nervous system are not yet fully understood and require further research.
实验室实验的优点和局限性
The advantages of using 4-CN-BINACA-ADB in lab experiments include its high potency and selectivity for CB1 and CB2 receptors. This compound can produce robust and reproducible effects, making it a valuable tool for studying the endocannabinoid system. However, the limitations of using 4-CN-BINACA-ADB in lab experiments include its potential for abuse and the lack of information on its long-term effects.
未来方向
There are several future directions for research on 4-CN-BINACA-ADB. One area of research is the development of novel synthetic cannabinoids that have greater selectivity for CB1 and CB2 receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the central nervous system. Additionally, studies are needed to determine the potential therapeutic applications of synthetic cannabinoids in the treatment of pain, inflammation, and other disorders. Finally, research is needed to develop effective strategies for preventing the abuse of synthetic cannabinoids.
Conclusion:
In conclusion, 4-CN-BINACA-ADB is a potent synthetic cannabinoid that has gained popularity in recent years due to its high affinity for CB1 and CB2 receptors in the central nervous system. This compound has been extensively used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. While 4-CN-BINACA-ADB has several advantages for lab experiments, it also has limitations and potential for abuse. Further research is needed to fully understand the biochemical and physiological effects of 4-CN-BINACA-ADB and to develop effective strategies for preventing its abuse.
合成方法
The synthesis of 4-CN-BINACA-ADB involves several steps that require specialized equipment and knowledge of organic chemistry. The first step involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a catalyst to form 4-chloro-α-cyanostyrene. The next step involves the reaction of 4-chloro-α-cyanostyrene with 4-nitrobenzeneamine in the presence of a reducing agent to form 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone.
科学研究应用
4-CN-BINACA-ADB has been used extensively in scientific research to study the effects of synthetic cannabinoids on the central nervous system. It has been shown to have a high affinity for CB1 and CB2 receptors and can produce a range of physiological and behavioral effects. This compound has been used to study the role of the endocannabinoid system in pain, appetite, and mood regulation.
属性
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-29-20-12-4-16(5-13-20)22(26)14-21(15-2-6-17(23)7-3-15)24-18-8-10-19(11-9-18)25(27)28/h2-13,21,24H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQBCCYUNHYXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163603.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-4-nitrobenzamide](/img/structure/B5163611.png)

![(2-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5163631.png)
![N-ethyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B5163636.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5163642.png)

![5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]](/img/structure/B5163666.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B5163674.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5163708.png)
![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)
